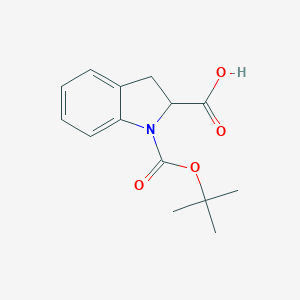

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNUMLEACJFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid. Known commonly as N-Boc-indoline-2-carboxylic acid, this compound is a valuable heterocyclic amino acid derivative utilized extensively in medicinal chemistry and organic synthesis. Its defining features—a rigid indoline scaffold, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protecting group—make it a versatile building block for constructing complex bioactive molecules and conformationally constrained peptides.[1][2][3] This document details its physicochemical properties, reactivity, experimental protocols for its use, and safety information, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. The Boc protecting group enhances its stability and solubility in common organic solvents, making it suitable for a variety of reaction conditions.[1][2] Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | [4][5][6] |

| Molecular Weight | 263.29 g/mol | [4][5][6] |

| CAS Number | 133851-52-2 | [1] |

| Melting Point | 121-122 °C | [5] |

| Physical Form | Solid | [5] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | [4] |

| Synonyms | N-Boc-indoline-2-carboxylic acid, 1-Boc-indoline-2-carboxylic acid, 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester | [1][4][5] |

Reactivity and Synthetic Applications

The chemical reactivity of N-Boc-indoline-2-carboxylic acid is dictated by its three primary components: the indoline nucleus, the carboxylic acid, and the Boc-protected amine.

-

Carboxylic Acid Group: The -COOH moiety is the primary site for derivatization, most commonly through amide bond formation. This allows for its incorporation into peptide chains or coupling with various amine-containing molecules to generate diverse chemical libraries. Standard coupling reagents such as EDC·HCl with HOBt or HATU are effective for this transformation.[7][8]

-

Boc-Protected Amine: The Boc group provides robust protection for the indoline nitrogen under basic and nucleophilic conditions but can be readily cleaved under acidic conditions. Strong acids, most notably trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), are typically used for deprotection, revealing the secondary amine for subsequent reactions.[7]

-

Indoline Scaffold: The rigid bicyclic structure is a key feature, often used by medicinal chemists to introduce conformational constraints into a molecule.[3] This can enhance binding affinity to biological targets, improve selectivity, and increase metabolic stability.

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents, anti-inflammatory molecules, and drugs targeting neurological disorders.[1] For instance, it has been used to prepare benzopyranyl indoline analogs as anti-ischemic agents and 1,2,3,4-tetrahydroisoquinoline derivatives as potent M2 muscarinic receptor antagonists.[5]

Caption: Logical relationship between structure and application.

Experimental Protocols

Detailed methodologies for common transformations involving this compound are provided below.

Amide Coupling via EDC/HOBt (Method A)

This protocol describes a standard solution-phase amide bond formation.

-

Dissolution: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq), and hydroxybenzotriazole hydrate (HOBt, 1.2 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel.

This protocol is adapted from general amide coupling procedures described in the literature.[7]

Boc Group Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group.

-

Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent, typically dichloromethane (DCM).

-

Acid Addition: Add a solution of strong acid, most commonly trifluoroacetic acid (TFA). A typical concentration is 20-50% TFA in DCM (v/v).

-

Reaction: Stir the reaction at room temperature for 1-3 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.

This protocol is based on standard Boc-deprotection methods mentioned in synthetic chemistry literature.[7]

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Safety and Handling

This compound is classified as an acute toxicant and irritant. Standard laboratory safety precautions should be strictly followed.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H301 | Toxic if swallowed[4] |

| H311 | Toxic in contact with skin[4] | |

| H315 | Causes skin irritation[9][10][11] | |

| H319 | Causes serious eye irritation[9][11] | |

| H331 | Toxic if inhaled[4] | |

| H335 | May cause respiratory irritation[9][11] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[11] |

| P264 | Wash skin thoroughly after handling[10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[11] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water[11] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11] | |

| P501 | Dispose of contents/container to an approved waste disposal plant[11] |

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[12]

-

In case of Fire: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Thermal decomposition can produce hazardous gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[10][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 133851-52-2 [amp.chemicalbook.com]

- 6. This compound | 133851-52-2 [chemicalbook.com]

- 7. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 9. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 268472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid (CAS: 133851-52-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a key building block in synthetic organic chemistry and medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and applications, and includes relevant spectral data.

Chemical and Physical Properties

This compound, also known as N-Boc-indoline-2-carboxylic acid, is a heterocyclic organic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its stability and utility as an intermediate in multi-step syntheses.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 133851-52-2 |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid |

| Synonyms | 1-Boc-indoline-2-carboxylic acid, 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester, N-Boc-indoline-2-carboxylic acid |

| Appearance | White to off-white solid |

| Melting Point | 121-122 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the tert-butyl protons (a singlet around 1.5 ppm), the indoline ring protons, and the carboxylic acid proton (typically a broad singlet downfield, >10 ppm). |

| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the Boc group and the carboxylic acid, as well as signals for the carbons of the tert-butyl group and the indoline ring. The carboxyl carbon typically appears in the 165-185 ppm region.[1] |

| IR Spectroscopy | The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption from the Boc group and the carboxylic acid will be visible around 1690-1760 cm⁻¹.[2][3][4][5] |

| Mass Spectrometry | Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent peak for the deprotonated molecule [M-H]⁻. |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-protection of indoline-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Experimental Workflow: N-Boc Protection

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

To a solution of indoline-2-carboxylic acid (1 equivalent) in a 1:2 mixture of water and dioxane, add di-tert-butyl dicarbonate (2 equivalents) and triethylamine (2 equivalents).[6]

-

Stir the reaction mixture at room temperature for 72 hours.[6]

-

Reduce the solvent volume by approximately three-quarters under reduced pressure.

-

Acidify the remaining residue with a 3 M aqueous solution of hydrochloric acid (HCl).

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with constrained conformations.

Experimental Workflow: Peptide Coupling

Caption: Solution-phase peptide coupling using Boc-indoline-2-carboxylic acid.

Detailed Protocol (Solution-Phase):

-

Dissolve this compound (1.0 eq.) and an activating agent such as OxymaPure (1.1 eq.) in anhydrous dichloromethane (DCM).[7]

-

In a separate flask, suspend the desired amino acid ester hydrochloride (1.1 eq.) in DCM and neutralize with N-methylmorpholine (NMM) (1.1 eq.).[7]

-

Cool the carboxylic acid solution to 0 °C and add a coupling reagent like diisopropylcarbodiimide (DIC) (1.1 eq.), stirring for 10 minutes to activate the carboxylic acid.[7]

-

Add the neutralized amino acid ester solution to the activated mixture.

-

Allow the reaction to warm to room temperature and stir overnight.[7]

-

Upon completion, filter the reaction mixture to remove any precipitated urea by-product.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dipeptide.

-

Purify the product using flash column chromatography.[7]

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.

Synthesis of M2 Muscarinic Receptor Antagonists

This compound serves as a precursor for the development of selective M2 muscarinic receptor antagonists, which are potential therapeutic agents for cardiovascular diseases such as bradycardia.[8][9] The synthesis involves coupling the indoline moiety to a suitable pharmacophore.

Development of Novel Therapeutic Agents

The indoline scaffold is present in numerous bioactive molecules. By utilizing this compound, researchers can synthesize a variety of derivatives for screening as potential treatments for neurological disorders, cancer, and inflammatory diseases.[10]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable reagent in organic and medicinal chemistry. Its protected nature allows for controlled and selective reactions, making it an essential building block for the synthesis of complex molecules, particularly in the realm of drug discovery and peptide science. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of new cardioselective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of ether analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid, also known as Boc-L-indoline-2-carboxylic acid or Boc-Inp-OH, is a chiral, non-proteinogenic amino acid derivative. Its rigid, bicyclic indoline core makes it a valuable building block in medicinal chemistry and peptide science.[1] The incorporation of this constrained scaffold into peptides and small molecules is a widely used strategy to enhance biological activity, selectivity, metabolic stability, and to control molecular conformation.[1] This guide provides an in-depth overview of its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its utility in drug discovery and development.

Chemical Structure and Physicochemical Properties

The structure of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid consists of an indoline ring system where the nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group is attached to the chiral center at position 2 in the (S) configuration.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 144069-67-0[1] |

| Molecular Formula | C₁₄H₁₇NO₄[2] |

| Molecular Weight | 263.29 g/mol [2] |

| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid |

| Synonyms | Boc-L-indoline-2-carboxylic acid, Boc-Inp-OH, N-Boc-(S)-indoline-2-carboxylic acid[1][3] |

| Appearance | Off-white to light yellow solid[3] |

| Melting Point | 121-122 °C[4] |

| Storage Temperature | 2-8°C, sealed in dry conditions[3] |

| InChI Key | QONNUMLEACJFME-NSHDSACASA-N |

| SMILES | CC(C)(C)OC(=O)N1C(C(=O)O)Cc2ccccc21 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid. The following table summarizes the expected characteristic signals based on its structure.

Table 2: Spectroscopic Data Summary

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | ~12 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.[5] ~7.2-7.5 ppm (m, 4H): Aromatic protons of the benzene ring. ~4.8-5.0 ppm (m, 1H): Chiral proton at C2 (-CH(COOH)-). ~3.0-3.6 ppm (m, 2H): Methylene protons at C3 (-CH₂-). ~1.5 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector. |

| ¹³C NMR | ~170-180 ppm: Carbonyl carbon of the carboxylic acid.[5] ~150-155 ppm: Carbonyl carbon of the Boc group. ~115-145 ppm: Aromatic carbons. ~80 ppm: Quaternary carbon of the Boc group. ~60 ppm: Chiral carbon at C2. ~35 ppm: Methylene carbon at C3. ~28 ppm: Methyl carbons of the Boc group. |

| IR (Infrared) | ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.[5] ~1760 cm⁻¹ & ~1710 cm⁻¹: C=O stretch (carbamate and carboxylic acid, respectively).[5][6] ~1600 cm⁻¹: C=C stretch of the aromatic ring. ~1160 cm⁻¹: C-O stretch. |

| Mass Spec (MS) | M⁺: 263.29. Fragments: Prominent peaks corresponding to the loss of the Boc group (M-100) or the tert-butyl group (M-57). |

Synthesis and Experimental Protocols

The synthesis of the parent amino acid, (S)-indoline-2-carboxylic acid, can be achieved through methods like intramolecular Buchwald-Hartwig cyclization or the resolution of a racemic mixture.[7][8] The subsequent N-protection with a Boc group is a standard procedure.

Experimental Protocol 1: Synthesis of (S)-Indoline-2-carboxylic Acid via Intramolecular Cyclization

This protocol is adapted from a general method for synthesizing the parent indoline ring structure.

-

Starting Material: (S)-2-bromophenylalanine (1.0 eq).

-

Reagents: Potassium carbonate (K₂CO₃, 1.1 eq), Copper(I) chloride (CuCl, 0.02 eq).

-

Solvent: N-methyl-2-pyrrolidone (NMP).

-

Procedure: a. To a reaction flask, add (S)-2-bromophenylalanine, K₂CO₃, and CuCl, followed by NMP. b. Flush the flask with argon and maintain a slow argon stream. c. Heat the reaction mixture to 80-100°C and stir. d. Monitor the reaction progress by HPLC until the starting material is fully consumed (typically 3-4 hours).[9] e. After cooling, perform an aqueous workup by adding water and ethyl acetate. Adjust the pH to ~3.3 with aqueous HCl. f. Separate the organic phase, extract the aqueous phase with ethyl acetate, and combine the organic layers. g. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude (S)-indoline-2-carboxylic acid.[9] h. The crude product can be further purified by recrystallization.

Experimental Protocol 2: Boc Protection of (S)-Indoline-2-carboxylic Acid

-

Starting Material: (S)-indoline-2-carboxylic acid (1.0 eq).

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Base: Sodium hydroxide (NaOH) or triethylamine (TEA).

-

Solvent: A mixture of water and a suitable organic solvent like dioxane or THF.

-

Procedure: a. Dissolve (S)-indoline-2-carboxylic acid in an aqueous solution of the base at 0°C. b. Add a solution of Boc₂O in the organic solvent dropwise while maintaining the temperature. c. Allow the reaction to warm to room temperature and stir overnight. d. Remove the organic solvent under reduced pressure. e. Acidify the remaining aqueous solution to pH 2-3 with cold 1N HCl. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid.

Experimental Protocol 3: Peptide Coupling using Boc-L-indoline-2-carboxylic acid in SPPS

This compound is frequently used in solid-phase peptide synthesis (SPPS).[1] Its incorporation can be challenging due to steric hindrance.[1] The following is a general protocol using HBTU/HOBt activation.

-

Resin Preparation: Swell the synthesis resin (e.g., Fmoc-Rink Amide) in dimethylformamide (DMF) for at least 30 minutes. If the synthesis is Fmoc-based, deprotect the terminal amine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).[1]

-

Amino Acid Activation: In a separate vial, dissolve (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 6 eq) to the activation mixture and vortex for 1-2 minutes.[1]

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

-

Monitoring: Monitor the coupling reaction completion using a qualitative test such as the ninhydrin (Kaiser) test.[1]

-

Washing: Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents. The resin is now ready for the next cycle of deprotection and coupling.

Applications in Drug Development and Research

The unique structural features of Boc-L-indoline-2-carboxylic acid make it a privileged scaffold in the design of bioactive molecules.

-

Conformational Constraint in Peptides: As a proline mimetic, it can induce specific secondary structures, such as turns or helices, in peptide chains. This conformational rigidity can lead to higher binding affinity and selectivity for biological targets.[1][7]

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[10] Its derivatives have shown significant biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[10][11] For example, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of the HIV-1 integrase enzyme.[11]

-

Neurological Drug Discovery: The indoline scaffold is present in many centrally active compounds. This building block is utilized in the synthesis of drugs targeting neurological disorders.[10]

-

Structure-Activity Relationship (SAR) Studies: It is a valuable tool for medicinal chemists exploring SAR. By replacing more flexible amino acids with this constrained analog, researchers can probe the optimal conformation required for biological activity, leading to the design of more potent and specific drugs.

Safety and Handling

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is classified as a harmful irritant.[3] Standard laboratory safety precautions should be followed.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection).[3]

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BOC-(2S)-INDOLINE CARBOXYLIC ACID | 144069-67-0 [chemicalbook.com]

- 4. 1-(TERT-BUTOXYCARBONYL)-2-INDOLINECARBOXYLIC ACID CAS#: 133851-52-2 [amp.chemicalbook.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 9. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Boc-indoline-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-indoline-2-carboxylic acid, a key building block in modern medicinal chemistry. Valued for its unique structural properties, this compound serves as a vital intermediate in the synthesis of complex pharmaceuticals, particularly those incorporating conformationally constrained amino acid mimics. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics.

Core Properties and Specifications

1-Boc-indoline-2-carboxylic acid, systematically named 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid, is a derivative of the non-proteinogenic amino acid indoline-2-carboxylic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it highly suitable for peptide synthesis and other organic transformations.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 1-Boc-indoline-2-carboxylic acid and its parent compound for comparative purposes.

| Property | Value | Compound | Source |

| Molecular Weight | 263.29 g/mol | 1-Boc-indoline-2-carboxylic acid | [2] |

| Molecular Formula | C₁₄H₁₇NO₄ | 1-Boc-indoline-2-carboxylic acid | [2] |

| Appearance | White to off-white solid | 1-Boc-indoline-2-carboxylic acid | [1] |

| Melting Point | 168-177 °C (with decomposition) | Indoline-2-carboxylic acid (parent) | [3][4][5] |

| Optical Rotation | [α]²⁰D = -81 ± 2° (c=1.5 in CHCl₃ or DMF) | Boc-L-indoline-2-carboxylic acid | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Indoline-2-carboxylic acid (parent) | [3] |

Synthesis and Experimental Protocols

The synthesis and application of 1-Boc-indoline-2-carboxylic acid require precise experimental conditions to ensure high yield and purity. Below are detailed protocols for its preparation and a primary application.

Experimental Protocol 1: Synthesis of 1-Boc-indoline-2-carboxylic acid

This protocol describes the N-protection of indoline-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Indoline-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve indoline-2-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

-

Extract the acidified solution three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-indoline-2-carboxylic acid as a solid.

Workflow for Synthesis

Caption: Workflow for the Boc-protection of indoline-2-carboxylic acid.

Experimental Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of 1-Boc-indoline-2-carboxylic acid to a resin-bound peptide chain using HATU as the coupling reagent. The incorporation of this sterically hindered amino acid often requires a potent activating agent.[6]

Materials:

-

Peptide-resin with a free N-terminal amine

-

1-Boc-indoline-2-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF, for Fmoc deprotection if applicable)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

N-terminal Deprotection: If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Activation Cocktail Preparation: In a separate vial, dissolve 1-Boc-indoline-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal amount of DMF.

-

Activation: Add DIPEA (6 equivalents) to the activation cocktail and allow it to pre-activate for 5-10 minutes at room temperature.[6]

-

Coupling: Add the activated solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of 1-Boc-indoline-2-carboxylic acid, extended coupling times or a second coupling may be necessary.[7]

-

Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[7]

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle of deprotection and coupling.

Application in Drug Discovery: HIV-1 Integrase Inhibition

The indole scaffold is a privileged structure in medicinal chemistry and has been identified as a promising framework for the development of novel anti-HIV agents.[8] Specifically, derivatives of indole-2-carboxylic acid have been designed and synthesized as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[9][10]

The mechanism of inhibition involves the chelation of two essential magnesium ions (Mg²⁺) within the enzyme's catalytic core by the indole nucleus and the C2-carboxyl group.[9][11] This action blocks the strand transfer step, where the viral DNA is integrated into the host cell's genome, effectively halting the viral life cycle.[12][13]

Signaling Pathway: Mechanism of HIV-1 Integrase Inhibition

Caption: Inhibition of HIV-1 integrase strand transfer by an indole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indoline-2-carboxylic acid CAS#: 78348-24-0 [chemicalbook.com]

- 4. インドリン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. INDOLINE-2-CARBOXYLIC ACID | CAS#:16851-56-2 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the established synthetic pathway, complete with experimental protocols and quantitative data to facilitate its practical application in a research and development setting.

Introduction

2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester, also known as N-Boc-indoline-2-carboxylic acid, is a conformationally constrained amino acid analogue. Its rigid bicyclic structure is a key feature for its use in the design of peptidomimetics and other complex molecular architectures where precise conformational control is desired. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its utility in multi-step organic syntheses.

Synthetic Pathway Overview

The most common and efficient synthesis of 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester commences with the readily available starting material, ethyl indole-2-carboxylate. The synthetic strategy involves a three-step reaction sequence:

-

N-Boc Protection: The nitrogen atom of the indole ring is protected with a tert-butoxycarbonyl group.

-

Catalytic Hydrogenation: The indole ring is selectively reduced to an indoline (2,3-dihydro-indole).

-

Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

This straightforward pathway provides a reliable method for the preparation of the target compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)indole-2-carboxylate

Reaction: Indole-2-carboxylic acid ethyl ester is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine (TEA), and a catalyst, 4-(dimethylamino)pyridine (DMAP), to yield the N-Boc protected product.

Procedure: To a solution of ethyl indole-2-carboxylate in a suitable aprotic solvent such as tetrahydrofuran (THF), are added triethylamine and a catalytic amount of 4-(dimethylamino)pyridine. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with aqueous acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate

Reaction: The N-Boc protected indole derivative is reduced via catalytic hydrogenation to the corresponding indoline.

Procedure: Ethyl 1-(tert-butoxycarbonyl)indole-2-carboxylate is dissolved in a solvent such as ethanol or methanol. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature. The progress of the reaction is monitored by TLC or HPLC. Once the starting material is consumed, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the desired ethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate, which is often used in the next step without further purification.

Step 3: Synthesis of 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester

Reaction: The ethyl ester of N-Boc-indoline-2-carboxylate is hydrolyzed to the final carboxylic acid product using a base.

Procedure: Ethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate is dissolved in a mixture of a solvent like tetrahydrofuran (THF) or methanol and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After the hydrolysis is complete, the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester.

Data Presentation

The following table summarizes the quantitative data for each synthetic step. Please note that yields are indicative and can vary based on reaction scale and optimization.

| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) |

| 1 | Ethyl 1-(tert-butoxycarbonyl)indole-2-carboxylate | Ethyl indole-2-carboxylate | (Boc)₂O, TEA, DMAP | THF | ~95% |

| 2 | Ethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate | Ethyl 1-(tert-butoxycarbonyl)indole-2-carboxylate | H₂, 10% Pd/C | Ethanol | Quantitative |

| 3 | 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester | Ethyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate | LiOH or NaOH | THF/Water | ~90-95% |

Characterization Data for 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₄H₁₇NO₄

-

Molecular Weight: 263.29 g/mol

-

Typical Spectroscopic Data:

-

¹H NMR and ¹³C NMR data should be consistent with the proposed structure.

-

Mass spectrometry should show the expected molecular ion peak.

-

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester.

Caption: Synthetic pathway for 2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester.

In-depth Technical Guide: 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a key building block in synthetic organic chemistry and drug discovery. The focus of this document is to present detailed information regarding its structure and spectroscopic properties, particularly its ¹H NMR spectrum. However, a thorough search of scientific literature and chemical databases did not yield a complete, publicly available ¹H NMR spectrum with assigned chemical shifts and coupling constants for this specific molecule. While general principles of ¹H NMR spectroscopy allow for the prediction of approximate chemical shift regions for the protons in this molecule, precise, experimentally determined data is not available at the time of this publication. This guide will therefore provide a detailed theoretical analysis of the expected ¹H NMR spectrum, alongside a general experimental protocol for acquiring such data.

Introduction

This compound, also known as N-Boc-indoline-2-carboxylic acid, is a protected amino acid derivative. The indoline scaffold provides a rigid bicyclic structure that is of significant interest in medicinal chemistry for the synthesis of constrained peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in peptide synthesis and other organic transformations, as it prevents unwanted side reactions involving the secondary amine.

Predicted ¹H NMR Spectral Data

While experimentally determined data is not available, the expected ¹H NMR spectrum of this compound can be predicted based on the analysis of its structural components and known chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Notes |

| COOH | ~10 - 13 | Broad Singlet | 1H | The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration due to hydrogen bonding.[1] It often appears as a broad signal.[1] |

| Aromatic Protons (H4, H5, H6, H7) | ~6.8 - 7.8 | Multiplets | 4H | The protons on the benzene ring of the indoline structure will appear in the aromatic region. Their exact chemical shifts and multiplicities will depend on the electronic environment and coupling with neighboring protons. |

| H2 | ~4.5 - 5.0 | Doublet of Doublets | 1H | The proton at the chiral center (C2) is adjacent to the carboxylic acid and the nitrogen atom, and is also coupled to the two diastereotopic protons at C3. |

| H3a, H3b | ~3.0 - 3.5 | Multiplets | 2H | The two protons on C3 are diastereotopic and will likely appear as two separate multiplets due to coupling with each other (geminal coupling) and with the proton at C2 (vicinal coupling). |

| Boc Group (-C(CH₃)₃) | ~1.4 - 1.6 | Singlet | 9H | The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum. |

Experimental Protocols

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, due to the presence of the carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may provide better solubility and prevent issues with proton exchange.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to ensure a homogeneous sample.

3.2. NMR Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard one-dimensional proton experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, should cover the expected range of chemical shifts.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Reference the spectrum. If using CDCl₃, the residual solvent peak is at 7.26 ppm. For DMSO-d₆, it is at 2.50 ppm, and for CD₃OD, it is at 3.31 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants of the signals.

-

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and the different proton environments that would be observed in a ¹H NMR spectrum.

Caption: Structure of this compound with proton labels.

Conclusion

References

A Technical Guide to High-Purity Boc-L-indoline-2-carboxylic acid: Availability, Protocols, and Applications

(S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid , commonly known as Boc-L-indoline-2-carboxylic acid , is a valuable chiral heterocyclic amino acid derivative extensively used in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure is a key feature, making it a crucial building block for introducing conformational constraints into peptides and small molecules. This strategy is frequently employed to improve the potency, selectivity, and metabolic stability of developing drug candidates.[1][2] This technical guide offers a comprehensive overview of the commercial availability of high-purity Boc-L-indoline-2-carboxylic acid, detailed experimental protocols for its use, and insights into its applications.

Commercial Availability and Supplier Overview

The procurement of high-purity starting materials is a critical first step in any research and development endeavor. Boc-L-indoline-2-carboxylic acid (CAS Number: 144069-67-0) is available from several reputable commercial suppliers in various grades and quantities.[1] Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Product Name/Synonyms | Purity | Available Quantities |

| Sigma-Aldrich | (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | ≥95% | 1g, 5g |

| Chem-Impex | Boc-L-indoline-2-carboxylic acid, Boc-L-IDC-OH, Boc-(2S-indoline carboxylic acid) | ≥97% (HPLC) | 1g, 5g, 25g |

| Acrotein ChemBio | N-Boc-(S)-indoline-2-carboxylic acid | 97% | 1g, 5g, 25g |

| J & K SCIENTIFIC LTD. | Boc-L-indoline-2-carboxylic acid | 99% | 1G, 5G |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | (S)-N-alpha-t-Butyloxycarbonyl-2-indolinecarboxylic acid | Not specified | Not specified |

| Wuhan Chemwish Technology Co., Ltd | Boc-L-indoline-2-carboxylic acid | Not specified | 500Mg, 1g, 5g, 25g, 100g |

| Accela ChemBio Co.,Ltd. | (S)-1-Boc-indoline-2-carboxylic Acid | >=95% | 0.25g, 1g, 5g, 10g |

| Beijing kangnuochenrui chemical technology co.,ltd. | Boc-L-indoline-2-carboxylic acid | 98% | Not specified |

Core Applications in Research and Development

The unique structural properties of Boc-L-indoline-2-carboxylic acid make it a versatile tool in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis : It is a key building block for creating modified amino acids that enhance the stability and bioactivity of therapeutic peptides.[2] It is often used to induce specific secondary structures or to act as a hinge or turn mimic.[1]

-

Drug Development : The compound is employed to develop novel drug candidates, particularly for targeting specific biological pathways.[2] Its derivatives have been investigated for their potential in treating pediatric brain cancer and for their anti-inflammatory properties.[3][4]

-

Bioconjugation : It is used in processes to attach biomolecules to drugs or imaging agents, thereby improving their efficacy and targeting capabilities.[2]

-

Neuroscience Research : Derivatives are being investigated for their potential applications in the study of neurotransmitter systems and as neuroprotective agents.[2]

Experimental Protocols

The incorporation of Boc-L-indoline-2-carboxylic acid into peptide sequences can be challenging due to the steric hindrance of the secondary amine.[1][5] Optimized protocols using powerful coupling reagents are necessary for efficient synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a single coupling cycle for incorporating the amino acid onto a resin-bound peptide chain with a free N-terminal amine.[5]

Materials:

-

Peptide-resin (e.g., MBHA or PAM resin)

-

Boc-L-indoline-2-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM, followed by DMF, each for 30 minutes in a reaction vessel.[5]

-

Boc Deprotection: Treat the resin with a 50% TFA solution in DCM for 20-30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and then DMF.[5]

-

Neutralization: Wash the resin with a 10% solution of DIPEA in DMF, then wash again with DMF and DCM to remove excess base.[5]

-

Amino Acid Activation: In a separate vial, dissolve Boc-L-indoline-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 5-10 minutes.[5]

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitoring: To monitor completion, a small sample of resin can be tested using the Kaiser (ninhydrin) test for primary amines or the chloranil test for secondary amines. A negative test indicates a complete reaction.[1][6]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove unreacted reagents.[5]

Protocol 2: Solution-Phase Coupling using DIC/OxymaPure

This protocol details the coupling of Boc-L-indoline-2-carboxylic acid to an amino acid ester in solution.

Materials:

-

Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

DIC (Diisopropylcarbodiimide)

-

OxymaPure (Ethyl cyanohydroxyiminoacetate)

-

NMM (N-Methylmorpholine)

-

DCM (Dichloromethane)

-

Ethyl acetate and standard aqueous wash solutions (1M HCl, sat. NaHCO₃, brine)

Procedure:

-

Reactant Preparation: In one flask, dissolve Boc-Inp-OH (1.0 eq.) and OxymaPure (1.1 eq.) in anhydrous DCM. In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and neutralize with NMM (1.1 eq.).[5]

-

Activation and Coupling: Cool the Boc-Inp-OH solution to 0 °C. Add DIC (1.1 eq.) and stir for 10 minutes. Add the neutralized amino acid ester solution to this activation mixture.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.[5]

-

Work-up: Filter the reaction to remove precipitated diisopropylurea. Dilute the filtrate with ethyl acetate.

-

Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.[5]

Role in Modulating Signaling Pathways

While specific signaling pathways are not always directly named, the primary role of Boc-L-indoline-2-carboxylic acid is in the synthesis of peptidomimetics and constrained peptides. These molecules are designed to mimic or block the interactions between proteins, which is the fundamental mechanism of most cell signaling pathways. For instance, indole derivatives have been explored as apoptosis inducers and inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammatory signaling.[4][7] The rigid structure imparted by the indoline core helps to lock the peptide into a bioactive conformation, increasing its affinity and specificity for its target protein within a signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Indole Derivatives from Boc-indoline-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indole, a privileged heterocyclic scaffold, continues to be a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. The strategic use of protected building blocks is crucial for the synthesis of complex molecular architectures, and (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (Boc-indoline-2-carboxylic acid) has emerged as a versatile and valuable precursor.[1][2] Its rigid, bicyclic structure allows for the introduction of conformational constraints, a key strategy for enhancing the potency, selectivity, and metabolic stability of therapeutic agents.[2] This technical guide provides an in-depth exploration of the synthesis and multifaceted biological activities of indole derivatives originating from this key starting material, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Synthesis of Biologically Active Indole Derivatives: A General Workflow

The synthesis of diverse indole derivatives from Boc-indoline-2-carboxylic acid typically involves a series of well-established organic chemistry reactions. The Boc protecting group provides stability and allows for selective modifications at other positions of the indoline ring.[1] The general workflow often commences with the coupling of the carboxylic acid moiety with various amines or alcohols, followed by deprotection and subsequent functionalization or cyclization reactions to yield the final bioactive compounds.

Diverse Biological Activities of Indole Derivatives

Derivatives synthesized from Boc-indoline-2-carboxylic acid have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.[1][3]

Anticancer Activity

A significant area of investigation for these indole derivatives is oncology.[1][4] Several studies have reported potent antiproliferative activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Class | Target/Mechanism | Cell Line(s) | Reported Activity (IC50) | Reference(s) |

| Indole-based Bcl-2 Inhibitors | Bcl-2 | MCF-7, MDA-MB-231, A549 | Sub-micromolar to 1.2 ± 0.02 µM (for compound U2) | [4] |

| Indole-2-carboxamides | EGFR/CDK2 Dual Inhibitors | MCF-7 | 11 nM to 34 nM (for CDK2 inhibition) | [5] |

| 1H-indole-2-carboxylic acid derivatives | 14-3-3η protein | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | - | [6] |

| Indole-2-carboxylic acid derived triazoles | DNA cleavage | MCF-7, HeLa, HEK293 | - | [7] |

| Indole-2-carboxamides | - | Paediatric glioblastoma KNS42 cells | 2.34–9.06 μM | [8] |

One notable mechanism of action is the inhibition of the anti-apoptotic protein Bcl-2.[4] By binding to Bcl-2, these compounds can induce apoptosis in cancer cells, a critical process in cancer therapy.[4]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown considerable promise in this area, exhibiting activity against a spectrum of bacteria and fungi.[9][10][11]

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Class | Organism(s) | Reported Activity (MIC) | Reference(s) |

| Indole derivatives with triazole, thiadiazole, and carbothioamide | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, C. krusei | 3.125 µg/mL (for compounds 1b, 2b-d, and 3b-d against C. albicans) | [9] |

| Ester and amide derivatives of indole-2-carboxylic acid | Enterococcus faecalis, Candida albicans | 8 µg/mL (for compound 2 against C. albicans) | [10][12] |

| Indole-3-carboxamido-polyamine conjugates | Gram-positive and Gram-negative bacteria, Fungi | 2 µg/mL (for compound 13b against S. aureus) | [13] |

| Indolyl-pyrimidine derivatives | Bacteria and Candida albicans | - | [11] |

Neuroprotective Effects

Neurodegenerative diseases and ischemic events pose significant challenges to healthcare. Certain indole derivatives have demonstrated neuroprotective properties, primarily through their antioxidant and anti-inflammatory activities.[14][15][16] They have shown the ability to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide.[15][16]

Table 3: Neuroprotective Activity of Indole Derivatives

| Compound Class | Model/Assay | Effect | Reference(s) |

| Indole-based compounds | H2O2-stimulated SH-SY5Y cells | Significant reduction in cell mortality | [15] |

| Indoline derivatives | Oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage | Significantly elevated cell survival rate | [16] |

| Indole-3-carbinol and derivatives | - | Activation of Nrf2-ARE pathway | [17][18] |

A key signaling pathway implicated in neuroprotection is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[17][18] Activation of this pathway leads to the expression of antioxidant enzymes, thereby mitigating oxidative stress.

Enzyme Inhibition

Indole derivatives have also been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Table 4: Enzyme Inhibitory Activity of Indole Derivatives

| Compound Class | Target Enzyme(s) | Reported Activity (IC50) | Reference(s) |

| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | 1.17 µM (IDO1) and 1.55 µM (TDO) for compound 9o-1 | [19] |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | 3.11 µM (for compound 17a) | [20][21] |

| (Mercaptopropanoyl)indoline-2-carboxylic acids | Angiotensin Converting Enzyme (ACE) | 3 times more potent than captopril (for compound 7b(S,S)) | [22] |

| Indoline derivatives | 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) | 0.41 ± 0.01 µM (5-LOX) and 0.43 ± 0.10 µM (sEH) for compound 73 | [23] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are representative methodologies for key assays mentioned in the literature.

General Procedure for Amide Bond Formation

A solution of the corresponding indole-3-carboxylic acid (2.2 equiv.), EDC·HCl (2.6 equiv.), HOBt (2.6 equiv.), and DIPEA (6 equiv.) is stirred in dry CH2Cl2 (1 mL) at 0 °C for 10 min under N2. To the reaction mixture, the appropriate Boc-protected polyamine (1 equiv.) in dry CH2Cl2 (1 mL) is added, and the solution is stirred overnight. The reaction mixture is then diluted with CH2Cl2 (20 mL), and the organic phase is washed with saturated aq. NaHCO3 (30 mL) followed by H2O (2 x 30 mL), dried under reduced pressure, and purified by silica gel column chromatography to obtain the desired product.[13]

Boc Deprotection

A solution of the tert-butyl-carbamate derivative in CH2Cl2 (2 mL) and TFA (0.2 mL) is stirred at room temperature under N2 for 2 hours, followed by solvent removal under reduced pressure. The crude product is then purified by reversed-phase flash column chromatography.[13]

In Vitro Antiproliferative MTT Assay

The antiproliferative activity of novel compounds is examined against various cancer cell lines using the MTT assay method. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated.[5]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is determined for the test compounds and reference standards using the 2-fold serial dilution technique. Bacterial or fungal suspensions are prepared in appropriate broth and added to 96-well plates containing serial dilutions of the compounds. The plates are incubated under suitable conditions, and the MIC is defined as the lowest concentration of the compound that inhibits visible growth.[9]

HIV-1 Integrase Strand Transfer Inhibition Assay

The inhibitory activity of compounds against the strand transfer reaction of HIV-1 integrase is evaluated using a commercially available assay kit. The assay typically involves the incubation of the integrase enzyme with a donor DNA substrate in the presence of the test compound. The extent of integration of the donor DNA into a target DNA is then quantified, often through a fluorescence-based readout. The IC50 value is determined from the dose-response curve.[20]

Conclusion

Indole derivatives synthesized from Boc-indoline-2-carboxylic acid represent a rich and diverse source of biologically active molecules with significant therapeutic potential. Their activities span across oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals, aiming to facilitate further exploration and exploitation of this remarkable chemical scaffold in the quest for novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Using Boc-L-indoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) is a conformationally constrained proline analog that serves as a valuable building block in medicinal chemistry and peptide science.[1] Its rigid indoline scaffold can impart unique structural features to peptides and small molecules, influencing their biological activity, metabolic stability, and pharmacokinetic properties.[1] The incorporation of this amino acid analog can enforce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation.[2]

However, the coupling of Boc-Inp-OH presents challenges due to its sterically hindered secondary amine and reduced nucleophilicity, which can lead to low coupling efficiencies and side reactions.[1] These application notes provide a comprehensive overview of the reaction mechanisms, detailed experimental protocols for both solid-phase and solution-phase synthesis, and strategies to overcome potential challenges, ensuring successful and efficient amide bond formation.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-Inp-OH. The following table summarizes the expected efficiencies of various coupling reagents. Please note that yields are sequence-dependent and may require optimization.[2]

| Coupling Reagent/Method | Activating Additive | Base | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Considerations |

| HATU | (internal) | DIPEA | 1-4 h | >90 | 85-95 | Highly efficient for hindered couplings with low racemization; higher cost.[1] |

| HBTU | (internal) | DIPEA | 2-6 h | 85-95 | 80-90 | Good balance of reactivity and cost.[1] |

| PyBOP | (internal) | DIPEA | 1-3 h | >90 | 85-95 | Very efficient, but byproducts can be difficult to remove in solution phase.[1] |

| EDC | HOBt | DIPEA/NMM | 4-12 h | 70-90 | 70-85 | Cost-effective with water-soluble byproducts; may require longer reaction times or double coupling.[1] |

| DCC | HOBt | - | 4-12 h | 70-90 | 70-85 | Inexpensive, but the DCU byproduct is insoluble and requires filtration.[1] |

Note: Yields and purities are estimates and may vary based on the specific peptide sequence and reaction conditions.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes a single coupling cycle for incorporating Boc-Inp-OH onto a resin-bound peptide chain with a free N-terminal amine.[2]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)[1][2]

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.[2] Drain the solvent.

-

N-terminal Deprotection (if necessary):

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]

-

Neutralization (for Boc-SPPS): Treat the resin with 10% DIPEA in DMF (2 x 2 min). Wash again with DMF (3x).[1]

-

Coupling Cocktail Preparation: In a separate vial, dissolve Boc-Inp-OH (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[2]

-

Coupling Reaction: Add the pre-activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a double coupling may be necessary.[1][3]

-

Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to monitor the completion of the coupling.[1]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.[2] The resin is now ready for the next cycle or final cleavage.

Protocol 2: Solution-Phase Peptide Synthesis using DIC/OxymaPure

This protocol details the coupling of Boc-Inp-OH to an amino acid ester in solution.

Materials:

-

Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)

-

Amino acid ester hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure (Ethyl cyanohydroxyiminoacetate)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl, Saturated NaHCO₃, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve Boc-Inp-OH (1.0 eq.) and OxymaPure (1.1 eq.) in anhydrous DCM. In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and add NMM (1.1 eq.) to neutralize the salt. Stir for 10 minutes.[2]

-

Activation and Coupling: Cool the Boc-Inp-OH solution to 0 °C in an ice bath. Add DIC (1.1 eq.) and stir for 10 minutes. Add the neutralized amino acid ester solution to the activation mixture.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.[2]

-

Work-up: Filter the reaction mixture to remove any precipitated diisopropylurea. Dilute the filtrate with ethyl acetate.[2]

-

Extraction: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.[2]

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[2]

Mandatory Visualizations

References

Application Notes and Protocols for Coupling Boc-Inp-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-isonipecotic acid (Boc-Inp-OH), a conformationally constrained proline analog, is a valuable building block in the design of novel peptides and peptidomimetics with enhanced structural stability and biological activity.[1][2] However, its incorporation into peptide sequences during solid-phase peptide synthesis (SPPS) presents unique challenges due to its sterically hindered nature, which can lead to low reactivity and incomplete coupling reactions.[1] Furthermore, peptides containing isonipecotic acid are susceptible to diketopiperazine formation, particularly when located at the C-terminus or as the second residue in the sequence.[1]

These application notes provide detailed protocols and comparative data for the efficient coupling of Boc-Inp-OH in Boc-SPPS, addressing the specific challenges associated with this amino acid analog. The provided methodologies are designed to assist researchers in achieving high coupling efficiencies and synthesizing high-quality Inp-containing peptides.

Challenges in Boc-Inp-OH Incorporation

The primary obstacles encountered when incorporating Boc-Inp-OH into a growing peptide chain are:

-

Low Reactivity: As a sterically hindered secondary amino acid, the coupling of Boc-Inp-OH can be sluggish, often requiring more potent coupling reagents and extended reaction times to achieve satisfactory yields.[1]

-

Diketopiperazine Formation: Peptides with C-terminal Inp or with Inp as the penultimate residue are prone to intramolecular cyclization, leading to the formation of a diketopiperazine, which terminates the peptide chain extension.[1]

-

Racemization: While less common for proline analogs, the potential for racemization during the activation step should be minimized by selecting appropriate coupling reagents and conditions.[1]

To overcome these hurdles, the use of highly efficient coupling reagents and optimized reaction conditions is recommended.[1]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of Boc-Inp-OH. While various reagents are available, their performance with sterically hindered amino acids can differ significantly. The following table summarizes a comparative analysis of common coupling reagents, with data extrapolated from studies on other sterically hindered and Boc-protected amino acids.[3]

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) | Key Advantages & Disadvantages |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 | Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[3] Disadvantages: Higher cost.[3] |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[3] |

| PyBOP | HOBt | DIPEA | DMF | 30-60 | ~95 | Advantages: Effective for hindered couplings. Disadvantages: Potential for side reactions. |

| DIC/HOBt | HOBt | - | DCM/DMF | 60-120 | ~90-95 | Advantages: Cost-effective. Disadvantages: Slower reaction rates, formation of insoluble urea byproduct with DCC.[4][5] |

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of Boc-Inp-OH using a standard Boc-SPPS workflow.

Protocol 1: Standard Boc-SPPS Cycle

This protocol describes the general steps for deprotection, neutralization, and coupling in Boc-SPPS.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[2][6]

2. Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes.[1]

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[1]

-